Mitoquinol

Description

Properties

IUPAC Name |

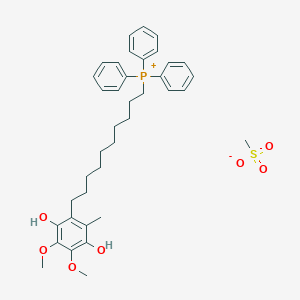

10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMXVYGZUOSRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845959-55-9 | |

| Record name | Mitoquinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MITOQUINOL MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27MHH614O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and synthesis of Mitoquinol mesylate

An In-depth Technical Guide to Mitoquinol Mesylate: Chemical Structure and Synthesis

Introduction

This compound mesylate, often referred to as MitoQ, is a synthetically developed antioxidant designed to target mitochondria, the primary sites of reactive oxygen species (ROS) production within cells.[1][2] Developed in the late 1990s in New Zealand, it is an analogue of the endogenous antioxidant Coenzyme Q10.[3] Its unique chemical structure facilitates significant accumulation within the mitochondrial matrix, allowing it to exert potent antioxidant effects at the source of oxidative stress.[4] This targeted delivery enhances its therapeutic potential for a range of conditions associated with mitochondrial dysfunction and oxidative damage, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders.[5][6] This guide provides a detailed overview of the chemical properties, synthesis, and mechanism of action of this compound mesylate for researchers and drug development professionals.

Chemical Structure and Properties

This compound mesylate is composed of a ubiquinone moiety, which is the active antioxidant component of Coenzyme Q10, linked to a lipophilic triphenylphosphonium (TPP) cation via a ten-carbon alkyl chain.[4][5] The positive charge of the TPP cation is neutralized by a mesylate anion, forming a salt.[5] This structure is crucial for its biological activity, as the TPP cation facilitates its accumulation within the negatively charged mitochondrial matrix.[4]

MitoQ exists in two forms: the oxidized ubiquinone form (Mitoquinone) and the reduced ubiquinol form (this compound), which is the active antioxidant.[5]

Table 1: Chemical Properties of this compound Mesylate

| Property | Value | Reference |

| IUPAC Name | (10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl)triphenylphosphonium methanesulfonate | [3][5] |

| CAS Number | 845959-50-4 | [3][5] |

| Chemical Formula | C38H47O7PS | [3][5] |

| Molecular Weight | 678.82 g/mol | [3][5] |

| Exact Mass | 583.2972 | [5] |

| Appearance | Orange foam | [7] |

Synthesis of this compound Mesylate

The synthesis of this compound mesylate is typically achieved starting from the commercially available compound Idebenone. The process involves the conversion of Idebenone to a mesylate derivative, followed by reduction to this compound and subsequent oxidation to yield the final product, mitoquinone mesylate.

References

A Technical Guide to the Cellular Uptake and Mitochondrial Accumulation of Mitoquinol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitoquinol (MitoQ) is a synthetically modified derivative of the endogenous antioxidant Coenzyme Q10, engineered for targeted delivery to mitochondria. By conjugating the active ubiquinol moiety to a lipophilic triphenylphosphonium (TPP⁺) cation, MitoQ overcomes the challenge of delivering antioxidants to their primary site of action within the cell—the mitochondrion. This targeted accumulation, driven by the mitochondrial membrane potential, results in concentrations several hundred-fold greater than what can be achieved with untargeted antioxidants.[1][2][3] This whitepaper provides a detailed technical overview of the mechanisms governing the cellular uptake and mitochondrial accumulation of MitoQ, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core processes for clarity.

The Structure and Rationale of this compound

This compound's design is a strategic fusion of two key components:

-

The Antioxidant Moiety: The ubiquinol head is the redox-active component, identical to the active form of Coenzyme Q10. It neutralizes free radicals by donating electrons.[4][5]

-

The Targeting Moiety: A triphenylphosphonium (TPP⁺) cation is attached via a ten-carbon alkyl chain. This lipophilic, positively charged cation is the key to traversing cellular membranes and targeting the mitochondria.[1][3][6]

This structure allows MitoQ to be orally bioavailable and to selectively concentrate at the primary site of cellular reactive oxygen species (ROS) production.[3][4][7]

Cellular Uptake and Mitochondrial Targeting Pathway

The journey of MitoQ from extracellular space to the mitochondrial matrix is a multi-step process driven by electrochemical gradients.

Plasma Membrane Translocation

Due to the lipophilic nature of the TPP⁺ cation, MitoQ can readily diffuse across the plasma membrane into the cytoplasm. This uptake is driven by the plasma membrane potential (typically -30 to -60 mV), which is negative on the inside. The positive charge of the TPP⁺ cation facilitates this electrophoretic movement into the cell. Studies have shown this uptake is rapid, with steady-state intracellular concentrations being reached within minutes.[8]

Caption: Cellular uptake of this compound across the plasma membrane.

Mitochondrial Accumulation

Once in the cytoplasm, the TPP⁺ cation directs MitoQ to the mitochondria. The key driver for its accumulation is the large mitochondrial membrane potential (ΔΨm), which is approximately 150–180 mV and highly negative on the matrix side.[6] This strong electrochemical gradient pulls the positively charged MitoQ across the inner mitochondrial membrane (IMM), leading to a massive concentration within the mitochondrial matrix. This accumulation is reported to be between 100 and 1000-fold higher than in the cytoplasm.[1][2] The TPP⁺ moiety adsorbs to the matrix side of the IMM, while the ten-carbon alkyl chain inserts into the hydrophobic membrane core.[1][3]

Caption: Mitochondrial accumulation of this compound driven by ΔΨm.

Intra-mitochondrial Redox Cycling

Upon entering the matrix, the ubiquinone form of MitoQ is reduced to its active antioxidant ubiquinol form by Complex II (succinate dehydrogenase) of the electron transport chain.[3][9] This active this compound can then neutralize ROS, such as superoxide and peroxynitrite.[5] In doing so, it is oxidized back to the ubiquinone form. A critical feature of its mechanism is that this oxidized form is then rapidly re-reduced by Complex II, allowing a single molecule to be recycled continuously, thereby providing sustained antioxidant protection.[3][4][5]

Caption: Intra-mitochondrial redox cycling of this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: Pharmacokinetic and Dosing Parameters of this compound

| Parameter | Species | Dose | Cmax (Plasma) | Tmax | Study Notes | Reference |

| Oral Bioavailability | Rat | 1 mg/kg | 33.15 ng/mL | ~1 hour | Demonstrates oral absorption. | [8] |

| Human Supplementation | Human | 20 mg/day | Levels elevated vs. placebo | 24-26 hrs post-dose | Plasma levels are detectable with chronic dosing. | [10] |

| Human Supplementation | Human | 20-80 mg/day | - | - | Doses used in clinical trials, shown to be safe for up to 1 year. | [11] |

| Animal Model | Rat | 10 mg/kg/day | - | - | Oral administration for 16 weeks in a hepatocellular carcinoma model. | [12] |

| Animal Model | Mouse | 500 µM in water | - | - | Administered in drinking water for colitis and obesity models. | [13][14] |

Table 2: Cellular and Mitochondrial Accumulation Data

| Parameter | Cell/Tissue Type | Incubation/Treatment | Finding | Mechanism | Reference |

| Accumulation Factor | General | In vitro / In vivo | 100 to 1000-fold in mitochondria vs. cytoplasm | Driven by mitochondrial membrane potential (ΔΨm). | [1][2] |

| Uptake Speed | Cells (in vitro) | - | Steady state reached within ~15 minutes. | Rapid passage through plasma membrane due to lipophilicity. | [8] |

| Mitochondrial Enrichment | HepG2 cells | 1 µM MitoQ for 1 hr | >90% of cellular MitoQ found in isolated mitochondria. | HPLC-MS quantification. | [6] |

| Tissue Uptake | Kidney (in vivo) | - | Confirmed uptake into kidney tissue. | - | [2] |

| Brain Uptake | Mouse | - | Rapidly crosses the blood-brain barrier. | Lipophilic TPP⁺ cation facilitates transport. | [3] |

Table 3: Effects on Mitochondrial and Cellular Biomarkers

| Biomarker | Model | Treatment | Result | Implication | Reference |

| Mitochondrial H₂O₂ | Middle-aged Men | 20 mg/day MitoQ vs. 200 mg/day CoQ10 | MitoQ was 24% more effective at reducing H₂O₂. | Superior targeted antioxidant effect. | [15] |

| Brachial Artery FMD | Older Adults | 6 weeks | 42% improvement in flow-mediated dilation. | Reversal of age-related endothelial dysfunction. | [10][16] |

| Mitochondrial Membrane Potential (ΔΨm) | HepG2 cells | 30 min | Increased ΔΨm detected by JC-1 dye. | The positive charge of MitoQ enhances the potential. | [6] |

| Mitochondrial ROS | Human Granulosa Cells | 10 nM MitoQ for 24h | Significantly decreased mitochondrial O₂•⁻ levels. | Protects cells from oxidative stress damage. | [17] |

| Plasma oxLDL | Older Adults | 6 weeks | Significantly lower vs. placebo. | Reduction in a systemic marker of oxidative stress. | [10] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's pharmacokinetics and pharmacodynamics.

Protocol: Quantification of this compound in Biological Samples via LC-MS/MS

This protocol is adapted from methods described for quantifying MitoQ in plasma and tissues.[8][10][18]

-

Sample Preparation:

-

Plasma: Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing a deuterated internal standard (e.g., d₃-MitoQ) to 1 volume of plasma. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes to pellet proteins.

-

Tissues/Cells: Homogenize the cell pellet or tissue sample in a suitable buffer (e.g., PBS). Perform a liquid-liquid extraction, for example, with a dichloromethane:methanol (2:1) mixture.[9] Collect the organic layer.

-

Dry the supernatant or organic extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in the mobile phase for injection.

-

-

Chromatography:

-

System: High-performance liquid chromatography (HPLC) system.

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: Use a gradient elution with a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization.[18]

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

System: A tandem mass spectrometer (MS/MS).

-

Ionization: Use positive ion electrospray ionization (ESI+).

-

Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific parent-to-daughter ion transition for MitoQ (e.g., m/z 583.5 → 441.3) and its internal standard.[8]

-

Quantification: Generate a calibration curve using known concentrations of MitoQ standards and calculate the concentration in the unknown samples based on the peak area ratio to the internal standard.

-

Caption: Workflow for LC-MS/MS quantification of this compound.

Protocol: Measurement of Cellular and Mitochondrial ROS

This protocol uses fluorescent probes to measure ROS levels, as described in multiple studies.[14][17]

-

Cell Preparation: Culture cells to the desired confluency and apply MitoQ treatment as required by the experimental design.

-

Probe Loading:

-

For total cellular ROS: Incubate cells with 10 µM 2′,7′-dichlorofluorescein diacetate (DCF-DA) at 37°C for 30 minutes in the dark.

-

For mitochondrial superoxide: Incubate cells with 5 µM MitoSOX™ Red at 37°C for 10-30 minutes in the dark.

-

-

Washing: After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess probe.

-

Detection:

-

Fluorescence Microscopy: Immediately visualize cells under a fluorescence microscope using the appropriate filter sets (FITC for DCF-DA, TRITC/Rhodamine for MitoSOX).

-

Flow Cytometry: Harvest cells by trypsinization, resuspend in PBS, and analyze immediately on a flow cytometer. Excite DCF-DA at 488 nm and measure emission at ~525 nm. Excite MitoSOX at ~510 nm and measure emission at ~580 nm.

-

-

Analysis: Quantify the mean fluorescence intensity (MFI) from a population of cells and compare between different treatment groups.

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the ratiometric dye JC-1 to assess changes in ΔΨm.[6][17]

-

Cell Preparation: Culture and treat cells with MitoQ as per the experimental design. Include a positive control for depolarization (e.g., using FCCP or CCCP).

-

Dye Loading: Incubate cells with 2-10 µM of JC-1 dye for 15-30 minutes at 37°C in the dark.

-

Washing: Gently wash cells twice with pre-warmed PBS or medium.

-

Analysis:

-

In healthy, polarized mitochondria, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm).

-

In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (~525 nm).

-

Measure both red and green fluorescence using a fluorescence plate reader, microscope, or flow cytometer.

-

-

Quantification: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization, while an increase suggests hyperpolarization.

Conclusion

The unique chemical architecture of this compound enables its efficient cellular uptake and profound accumulation within mitochondria. This targeting is driven by fundamental electrochemical gradients across cellular and mitochondrial membranes, resulting in a highly localized antioxidant effect. The ability to quantify its presence and measure its impact on mitochondrial function through established protocols provides researchers and drug developers with robust tools to investigate its therapeutic potential across a spectrum of pathologies linked to mitochondrial oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. The targeted anti‐oxidant MitoQ causes mitochondrial swelling and depolarization in kidney tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mitochondria-Targeted Antioxidant MitoQ Prevents Loss of Spatial Memory Retention and Early Neuropathology in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mitoq.com [mitoq.com]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. MitoQ regulates autophagy by inducing a pseudo-mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic supplementation with a mitochondrial antioxidant (MitoQ) improves vascular function in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial-targeted antioxidant supplementation for improving age-related vascular dysfunction in humans: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound mesylate (MITOQ) attenuates diethyl nitrosamine-induced hepatocellular carcinoma through modulation of mitochondrial antioxidant defense systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mitochondria-targeted antioxidant MitoQ ameliorates experimental mouse colitis by suppressing NLRP3 inflammasome-mediated inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mitoq.com [mitoq.com]

- 16. global.mitoq.com [global.mitoq.com]

- 17. Mitoquinone shifts energy metabolism to reduce ROS-induced oxeiptosis in female granulosa cells and mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitation and metabolism of mitoquinone, a mitochondria-targeted antioxidant, in rat by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Mitoquinol's Role in Regulating Mitochondrial ROS Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial reactive oxygen species (ROS) are increasingly recognized as key players in the pathophysiology of a wide range of diseases, from neurodegenerative and cardiovascular disorders to metabolic syndrome and aging. Targeting mitochondrial oxidative stress presents a promising therapeutic strategy. Mitoquinol (MitoQ) has emerged as a leading mitochondria-targeted antioxidant. It is a conjugate of the antioxidant ubiquinone and a lipophilic triphenylphosphonium (TPP⁺) cation, a structure that enables it to accumulate several hundred-fold within the mitochondrial matrix.[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action, its influence on key cellular signaling pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.

The Core Mechanism of this compound Action

This compound's efficacy stems from its unique chemical structure, which combines a redox-active ubiquinone moiety with a TPP⁺ cation linked by a ten-carbon alkyl chain.[1][2] The large negative mitochondrial membrane potential (ΔΨm) of approximately -160 to -180 mV across the inner mitochondrial membrane drives the accumulation of the positively charged TPP⁺ cation, and by extension, the entire MitoQ molecule, into the mitochondrial matrix.[1][3]

Once concentrated at the inner mitochondrial membrane, MitoQ engages in a potent, renewable cycle to neutralize ROS, particularly superoxide (O₂⁻).

-

Reduction to Active Form: The oxidized form, Mitoquinone, is readily reduced to its active antioxidant form, this compound, by Complex II (succinate dehydrogenase) of the electron transport chain (ETC).[4][5]

-

ROS Scavenging: this compound then donates an electron to neutralize a free radical, such as superoxide, thereby becoming oxidized back to Mitoquinone.[1][4]

-

Recycling: The oxidized Mitoquinone is then rapidly re-reduced by the ETC, allowing a small amount of MitoQ to scavenge a large number of ROS molecules.[4][6]

This targeted accumulation and efficient recycling mechanism make MitoQ significantly more potent at reducing mitochondrial oxidative stress than non-targeted antioxidants like Coenzyme Q10.[1]

Modulation of Cellular Signaling Pathways

Beyond direct ROS scavenging, this compound exerts significant influence over key signaling pathways that regulate cellular stress response, inflammation, and apoptosis.

Nrf2-ARE Antioxidant Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the master regulator of the endogenous antioxidant response.[7][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).

-

Keap1 Dissociation: Oxidative signals, potentially modulated by MitoQ, can lead to the dissociation of the Nrf2-Keap1 complex.[6]

-

Nuclear Translocation: Freed from Keap1, Nrf2 translocates to the nucleus.[6][7]

-

ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

-

Gene Expression: This binding initiates the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (Nqo1), superoxide dismutase (SOD), and catalase.[7][8][9]

This activation of the Nrf2 pathway allows this compound to not only neutralize existing ROS but also to bolster the cell's intrinsic antioxidant defenses.[7][9]

Mitochondrial Apoptosis Pathway

Mitochondrial integrity is crucial for regulating programmed cell death (apoptosis). By mitigating mitochondrial oxidative stress, this compound can inhibit the intrinsic apoptotic pathway.[7]

-

Bax Translocation: this compound has been shown to reduce the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial membrane.[7]

-

Cytochrome c Release: This inhibition of Bax translocation prevents the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.[7]

-

Caspase Activation: By keeping cytochrome c sequestered within the mitochondria, this compound prevents the activation of the caspase cascade (e.g., cleaved caspase-3), a key executioner of apoptosis.[10]

Quantitative Data Summary

The efficacy of this compound has been quantified across numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effects on Oxidative Stress and Antioxidant Enzymes

| Parameter Measured | Model System | Treatment Details | Key Result | Reference |

| Mitochondrial H₂O₂ | Healthy middle-aged men | 20 mg/day MitoQ for 6 weeks | 24% more effective at reducing H₂O₂ than CoQ10.[11] | [11] |

| Catalase Levels | Healthy middle-aged men | 20 mg/day MitoQ | Increased catalase levels by 36%.[12] | [12] |

| Malondialdehyde (MDA) | Mouse model of TBI | MitoQ administration | Significantly decreased MDA content.[7] | [7] |

| SOD & GPx Activity | Mouse model of TBI | MitoQ administration | Significantly increased SOD and GPx activity.[7] | [7] |

| Oxidative Stress | Human Cardiomyocytes | 1 µM MitoQ | Significantly blunted H₂O₂-induced ROS overproduction.[13] | [13] |

Table 2: Effects on Physiological and Cellular Functions

| Parameter Measured | Model System | Treatment Details | Key Result | Reference |

| Arterial Dilation | Healthy older adults (60-79) | MitoQ for 6 weeks | Improved the ability of arteries to dilate by 42%.[14] | [14] |

| Apoptosis | Canine tumor cells | 1-10 µM MitoQ for 24h | Dose-dependent increase in apoptotic cells (up to 28.6%).[10] | [10] |

| Cycling Performance | Trained male cyclists | 20 mg/day MitoQ for 4 weeks | 10.8-second reduction in time trial completion.[11][12] | [11][12] |

| Neurological Deficits | Mouse model of TBI | MitoQ administration | Significantly improved neurological outcomes.[7] | [7] |

| Cell Viability | Canine tumor cells | MitoQ treatment | Markedly suppressed cell proliferation.[10] | [10] |

Key Experimental Protocols

Reproducible and accurate measurement of mitochondrial ROS is critical for evaluating compounds like this compound.

Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)

This protocol is designed for detecting superoxide in the mitochondria of live cells using fluorescence microscopy or flow cytometry.

Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria. Once there, it is oxidized by superoxide to a red fluorescent product.

Methodology:

-

Cell Culture: Plate cells on glass-bottom dishes or in multi-well plates and grow to desired confluency.

-

Pre-treatment: Treat cells with this compound (e.g., 50-500 nM) or vehicle control for the desired duration (e.g., 24 hours). Include positive (e.g., Antimycin A) and negative controls.

-

MitoSOX Loading: Prepare a 5 µM working solution of MitoSOX Red reagent in warm HBSS or appropriate buffer.

-

Incubation: Remove culture medium, wash cells twice with warm buffer, and incubate with the MitoSOX working solution for 10-30 minutes at 37°C, protected from light.[15][16]

-

Wash: Gently wash the cells three times with warm buffer to remove excess probe.

-

Imaging/Analysis: Immediately analyze the cells using a fluorescence microscope (Ex/Em: ~510/580 nm) or a flow cytometer. Quantify the mean fluorescence intensity.

Measurement of H₂O₂ Emission from Isolated Mitochondria (Amplex Red Assay)

This protocol quantifies the rate of hydrogen peroxide (H₂O₂) released from isolated mitochondria.

Principle: In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation. Determine protein concentration (e.g., via BCA assay).

-

Assay Buffer: Prepare an incubation buffer (e.g., containing KCl, MOPS, phosphate, EGTA).

-

Fluorometer Setup: Set up a temperature-controlled fluorometer with excitation at ~560 nm and emission at ~590 nm.[16]

-

Reaction Mixture: In a cuvette, add the assay buffer, HRP (e.g., 4 U/mL), and Amplex Red (e.g., 10 µM).[17] If desired, add superoxide dismutase (SOD) to convert all released superoxide to H₂O₂.

-

Baseline Reading: Add the isolated mitochondria (e.g., 0.05 mg/mL) and respiratory substrates (e.g., succinate or pyruvate/malate) to initiate respiration. Record the baseline fluorescence for several minutes.

-

This compound Treatment: Add this compound to the cuvette and continue recording the change in fluorescence.

-

Calibration: Calibrate the fluorescence signal by adding known amounts of a standard H₂O₂ solution to determine the rate of H₂O₂ production (nmol/min/mg protein).[17]

Western Blotting for Nrf2 Pathway Activation

This protocol assesses the effect of this compound on the expression and translocation of Nrf2.

Methodology:

-

Cell Treatment & Lysis: Treat cells with this compound as described previously.

-

Subcellular Fractionation: Lyse cells and separate the nuclear and cytosolic fractions using a commercial kit or standard biochemical procedures. This is critical to observe Nrf2 translocation.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein from each fraction on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear loading control, anti-β-actin for cytosolic control).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density relative to loading controls.

Conclusion and Future Directions

This compound represents a significant advancement in antioxidant therapy due to its specific accumulation in mitochondria and its catalytic, recyclable mechanism of action. By directly neutralizing ROS and augmenting endogenous antioxidant defenses via the Nrf2 pathway, it effectively mitigates mitochondrial oxidative stress and its downstream pathological consequences, including apoptosis and inflammation. The quantitative data from numerous studies underscore its potential in a variety of disease models.

Future research should continue to explore the full spectrum of signaling pathways modulated by this compound. Further clinical trials are necessary to establish its therapeutic efficacy and safety profile in human diseases linked to mitochondrial dysfunction.[18][19][20] The development of next-generation mitochondria-targeted antioxidants, informed by the success of this compound, remains a vibrant and promising area for drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. The Effect of MitoQ on Aging-Related Biomarkers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mitoq.com [mitoq.com]

- 5. Mitoquinone (MitoQ) Inhibits Platelet Activation Steps by Reducing ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antioxidant Transcription Factor Nrf2 Negatively Regulates Autophagy and Growth Arrest Induced by the Anticancer Redox Agent Mitoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitoquinone alleviates osteoarthritis progress by activating the NRF2-Parkin axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effect of MitoQ on oxidative stress-mediated senescence of canine bone marrow mesenchymal stem cells via activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. global.mitoq.com [global.mitoq.com]

- 12. mitoq.com [mitoq.com]

- 13. MitoQ Protects Against Oxidative Stress-Induced Mitochondrial Dysregulation in Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mitoq.com [mitoq.com]

- 15. digital.csic.es [digital.csic.es]

- 16. sm.unife.it [sm.unife.it]

- 17. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mitoquinone for COVID-19 · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. clinicaltrial.be [clinicaltrial.be]

Mitoquinol: A Mitochondria-Targeted Antioxidant for Cardiovascular Disease Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cardiovascular diseases (CVDs) remain a leading cause of mortality worldwide, with mitochondrial dysfunction and associated oxidative stress emerging as central players in their pathogenesis. This whitepaper provides a comprehensive technical overview of mitoquinol (MitoQ), a mitochondria-targeted antioxidant, as a potential therapeutic agent for a range of cardiovascular disorders. We delve into its core mechanism of action, summarize key preclinical and clinical findings, provide detailed experimental protocols for its evaluation, and illustrate the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively working in the field of cardiovascular medicine.

Introduction: The Mitochondrial Basis of Cardiovascular Disease

Mitochondria, the primary sites of cellular energy production, are also the main source of endogenous reactive oxygen species (ROS). Under physiological conditions, ROS play crucial roles in cellular signaling. However, in the context of cardiovascular disease, excessive ROS production from dysfunctional mitochondria overwhelms the cell's antioxidant capacity, leading to oxidative stress. This pathological state contributes to endothelial dysfunction, inflammation, cardiac hypertrophy, fibrosis, and ultimately, heart failure.

This compound (MitoQ) is a novel therapeutic candidate designed to specifically address mitochondrial oxidative stress. It consists of a ubiquinone moiety, the active antioxidant component of Coenzyme Q10, covalently linked to a lipophilic triphenylphosphonium (TPP) cation. This TPP cation enables MitoQ to readily cross cellular and mitochondrial membranes and accumulate several hundred-fold within the mitochondrial matrix, directly at the site of ROS production.

Mechanism of Action

This compound's primary mechanism of action is the potent and selective neutralization of mitochondrial ROS, particularly superoxide and hydrogen peroxide.[1][2] By reducing oxidative stress at its source, MitoQ has been shown to:

-

Improve Endothelial Function: Enhance the bioavailability of nitric oxide (NO), a key vasodilator, leading to improved endothelium-dependent dilation.[3][4]

-

Reduce Arterial Stiffness: Attenuate processes that contribute to the stiffening of large arteries, a hallmark of aging and CVD.

-

Combat Inflammation: Inhibit pro-inflammatory signaling pathways such as the NF-κB and NLRP3 inflammasome pathways.[5][6]

-

Attenuate Cardiac Fibrosis: Suppress the TGF-β1/NOX4 signaling axis, which is a critical driver of cardiac fibrosis.[7][8]

-

Protect Against Ischemia-Reperfusion Injury: Mitigate the burst of oxidative stress that occurs upon restoration of blood flow to ischemic tissue.

Preclinical and Clinical Evidence: Quantitative Data Summary

Numerous preclinical and clinical studies have provided compelling evidence for the therapeutic potential of this compound in various cardiovascular conditions. The following tables summarize key quantitative findings from these studies.

Table 1: Preclinical Studies of this compound in Animal Models of Cardiovascular Disease

| Animal Model | Cardiovascular Condition | This compound Intervention | Key Quantitative Findings | Reference |

| Old Mice (27 months) | Age-related endothelial dysfunction | 4 weeks in drinking water | ~30% improvement in endothelium-dependent dilation (EDD) | [3][4] |

| Mice with pressure overload (TAC) | Heart failure, Cardiac fibrosis | 100 µM in drinking water for 14 weeks | Significant reduction in right ventricular hypertrophy and lung congestion. Restoration of mitochondrial respiration. | [2][9][10] |

| ApoE-/- mice on a high-fat diet | Atherosclerosis | 14 weeks oral administration | Reduced macrophage content and cell proliferation within atherosclerotic plaques. | [11] |

Table 2: Clinical Trials of this compound in Human Subjects

| Study Population | Cardiovascular Parameter | This compound Intervention | Key Quantitative Findings | Reference |

| Healthy older adults (60-79 years) | Arterial endothelial function | 20 mg/day for 6 weeks | 42% improvement in brachial artery flow-mediated dilation (FMD). | [1][12] |

| Hypertensive individuals | Blood pressure and cardiac function | 20 mg/day with moderate endurance training | Significant reduction in systolic blood pressure and IL-6 serum levels. | [13] |

| Middle-aged and older adults with lower cardiorespiratory fitness | Endothelial function | Single 160 mg oral dose | Significant increase in FMD in non-exercisers. | [14][15] |

Key Experimental Protocols

For researchers aiming to investigate the effects of this compound, the following are detailed protocols for essential experimental assays.

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol is adapted for use in cultured cells and can be modified for tissue sections.

Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is oxidized by superoxide to a red fluorescent product, allowing for the quantification of mitochondrial superoxide levels.[16][17][18][19][20]

Materials:

-

MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cell culture medium

-

Antimycin A (positive control)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in appropriate culture plates.

-

MitoSOX Staining:

-

Prepare a 5 µM working solution of MitoSOX Red in warm HBSS. Some studies suggest that 1 µM may be optimal to avoid off-target effects.[18]

-

Wash the cells once with warm HBSS.

-

Incubate the cells with the MitoSOX working solution for 10-30 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells twice with warm HBSS to remove excess probe.

-

Positive Control (Optional): Treat a subset of cells with 100 µM Antimycin A during the final 10 minutes of MitoSOX incubation to induce mitochondrial superoxide production.

-

Data Acquisition:

-

Flow Cytometry: Detach cells (if adherent) and resuspend in HBSS. Analyze the red fluorescence using a flow cytometer with an excitation of ~510 nm and an emission of ~580 nm.[17]

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.

-

-

Data Analysis: Quantify the mean fluorescence intensity of the MitoSOX signal. Normalize the data to a control group.

Assessment of Endothelial Function using Flow-Mediated Dilation (FMD)

This non-invasive clinical research method assesses endothelium-dependent vasodilation.[21][22][23][24][25]

Principle: A temporary occlusion of the brachial artery induces reactive hyperemia upon release, causing shear stress on the endothelium. This stimulates the release of nitric oxide, leading to vasodilation, which is measured by high-resolution ultrasound.

Equipment:

-

High-frequency ultrasound system with a vascular probe (≥7 MHz)

-

Blood pressure cuff

-

ECG monitoring system

-

Image analysis software

Procedure:

-

Subject Preparation: The subject should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room. They should have fasted for at least 8 hours and abstained from caffeine, alcohol, and smoking for at least 12 hours.

-

Baseline Imaging:

-

Position the ultrasound probe longitudinally over the brachial artery, 2-10 cm above the antecubital fossa.

-

Obtain a clear image of the anterior and posterior walls of the artery.

-

Record baseline vessel diameter and blood flow velocity for at least 1 minute.

-

-

Arterial Occlusion:

-

Place a blood pressure cuff on the forearm, distal to the ultrasound probe.

-

Inflate the cuff to at least 50 mmHg above systolic blood pressure to occlude arterial inflow.

-

Maintain the occlusion for 5 minutes.

-

-

Post-Occlusion Imaging:

-

Rapidly deflate the cuff.

-

Continuously record the brachial artery diameter and blood flow velocity for at least 3 minutes following cuff deflation.

-

-

Data Analysis:

-

Measure the baseline artery diameter (D_baseline).

-

Identify the peak artery diameter (D_peak) after cuff release.

-

Calculate FMD as the percentage change from baseline: FMD (%) = [(D_peak - D_baseline) / D_baseline] x 100

-

Transverse Aortic Constriction (TAC) Model of Heart Failure in Mice

This surgical model induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure, mimicking aspects of human hypertensive heart disease.[26][27][28][29][30]

Principle: A suture is tied around the transverse aorta, creating a stenosis that increases the afterload on the left ventricle.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (forceps, scissors, needle holder)

-

Suture material (e.g., 6-0 silk)

-

A blunted needle or a spacer of a specific gauge (e.g., 27G for mice) to standardize the constriction

-

Ventilator (for open-chest procedures)

-

Heating pad

Procedure (Minimally Invasive Method):

-

Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. Shave and sterilize the surgical area at the suprasternal notch.

-

Incision: Make a small vertical midline incision at the suprasternal notch.

-

Aortic Arch Visualization: Carefully dissect through the muscles to visualize the transverse aortic arch.

-

Ligation:

-

Pass a suture (e.g., 6-0 silk) under the aortic arch between the innominate and left common carotid arteries.

-

Place a spacer (e.g., a 27-gauge needle) alongside the aorta.

-

Tie the suture snugly around the aorta and the spacer.

-

Quickly remove the spacer to create a standardized constriction.

-

-

Closure: Close the incision in layers.

-

Post-operative Care: Monitor the animal closely during recovery. Provide analgesia as required.

-

Verification: The development of cardiac hypertrophy and heart failure can be monitored over time using echocardiography.

Signaling Pathways Modulated by this compound

This compound's ability to reduce mitochondrial ROS has significant downstream effects on key signaling pathways implicated in cardiovascular disease.

Inhibition of the TGF-β1/NOX4 Pro-Fibrotic Pathway

Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that drives the differentiation of fibroblasts into myofibroblasts, leading to excessive extracellular matrix deposition and tissue fibrosis. One of the key downstream effectors of TGF-β1 is NADPH oxidase 4 (NOX4), which generates ROS. There is a positive feedback loop where TGF-β1 induces NOX4, and the resulting ROS amplify TGF-β1 signaling.[8][31][32][33] this compound can interrupt this cycle by scavenging mitochondrial ROS, which are known to contribute to the activation of this pathway.[7]

Caption: this compound's inhibition of the TGF-β1/NOX4 signaling pathway.

Attenuation of the NF-κB/NLRP3 Inflammasome Pro-Inflammatory Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, leading to a potent inflammatory response. Mitochondrial ROS are a key trigger for NLRP3 inflammasome activation. The canonical pathway involves a priming signal, often through Toll-like receptors (TLRs) that activate NF-κB, leading to the upregulation of NLRP3 and pro-IL-1β. A second signal, such as mitochondrial ROS, then triggers the assembly and activation of the inflammasome.[5][6][34][35][36] By reducing mitochondrial ROS, this compound can prevent the activation of the NLRP3 inflammasome.[5][6]

Caption: this compound's attenuation of the NLRP3 inflammasome pathway.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for cardiovascular diseases by directly targeting a fundamental driver of their pathology: mitochondrial oxidative stress. The robust preclinical and growing clinical evidence underscore its potential to improve endothelial function, reduce inflammation, and attenuate adverse cardiac remodeling. The detailed experimental protocols and an understanding of the key signaling pathways provided in this guide are intended to facilitate further research and development in this exciting area.

Future large-scale clinical trials are warranted to firmly establish the efficacy and safety of this compound in diverse patient populations with various cardiovascular diseases. Furthermore, investigations into combination therapies and the long-term effects of this compound will be crucial in defining its role in the clinical management of cardiovascular disorders. The continued exploration of mitochondria-targeted therapies like this compound holds the promise of ushering in a new era of more effective treatments for cardiovascular disease.

References

- 1. sg.mitoq.com [sg.mitoq.com]

- 2. MitoQ improves mitochondrial dysfunction in heart failure induced by pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondria-targeted antioxidant (MitoQ) ameliorates age-related arterial endothelial dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondria-targeted antioxidant (MitoQ) ameliorates age-related arterial endothelial dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Antioxidant mitoquinone ameliorates EtOH-LPS induced lung injury by inhibiting mitophagy and NLRP3 inflammasome activation [frontiersin.org]

- 6. Regulatory effect of mitoQ on the mtROS-NLRP3 inflammasome pathway in leptin-pretreated BEAS-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Yifei Decoction Combined with MitoQ on Inhibition of TGFβ1/NOX4 and PDGF/ROCK Signal Pathway in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MitoQ improves mitochondrial dysfunction in heart failure induced by pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mitochondria-targeted antioxidant MitoQ decreases features of the metabolic syndrome in ATM+/-/ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. global.mitoq.com [global.mitoq.com]

- 13. Moderate Endurance Training and MitoQ Improve Cardiovascular Function, Oxidative Stress, and Inflammation in Hypertensive Individuals: The Role of miR-21 and miR-222: A Randomized, Double-Blind, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondrial-targeted antioxidant supplementation for improving age-related vascular dysfunction in humans: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acute effects of MitoQ on vascular endothelial function are influenced by cardiorespiratory fitness and baseline FMD in middle-aged and older adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2.2. Measurement of mitochondrial superoxide generation [bio-protocol.org]

- 17. MitoSOX measurement [bio-protocol.org]

- 18. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy | Springer Nature Experiments [experiments.springernature.com]

- 21. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 22. academic.oup.com [academic.oup.com]

- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Transverse Aortic Constriction (TAC) Surgery Model of Heart Failure [bio-protocol.org]

- 28. researchgate.net [researchgate.net]

- 29. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]

- 30. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure - InnoSer [innoserlaboratories.com]

- 31. Profibrotic epithelial TGF-β1 signaling involves NOX4-mitochondria cross talk and redox-mediated activation of the tyrosine kinase FYN - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Profibrotic epithelial TGF-β1 signaling involves NOX4-mitochondria cross talk and redox-mediated activation of the tyrosine kinase FYN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Dissecting the role of the NADPH oxidase NOX4 in TGF-beta signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. mdpi.com [mdpi.com]

- 36. Mitochondria: Diversity in the regulation of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Mitoquinol on Cellular Apoptosis and Signaling Pathways: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitoquinol (MitoQ), a mitochondria-targeted derivative of the antioxidant ubiquinone, has emerged as a significant modulator of cellular fate.[1] Its unique chemical structure, featuring a triphenylphosphonium (TPP⁺) cation linked to a ubiquinone moiety, facilitates its accumulation within mitochondria, driven by the organelle's substantial membrane potential.[2][3] While primarily recognized for its potent antioxidant properties in mitigating mitochondrial reactive oxygen species (mtROS) and protecting against oxidative stress-induced damage, recent evidence reveals a more complex, context-dependent role for MitoQ in regulating programmed cell death, or apoptosis.[3][4][5] This document provides an in-depth technical analysis of MitoQ's impact on apoptotic signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the core molecular pathways. It explores the dual nature of MitoQ, which can act as a pro-apoptotic agent in cancer cells while conferring anti-apoptotic protection in healthy cells under stress.[4][6]

This compound's Dichotomous Role in Apoptosis

MitoQ's effect on apoptosis is highly dependent on the cellular context. In cancer cells, it can induce apoptosis, making it a candidate for anti-cancer therapies. Conversely, in models of neurodegeneration and tissue injury, it exhibits potent anti-apoptotic and protective effects.[4][6][7]

Pro-Apoptotic Activity in Cancer Cells

In various cancer cell lines, MitoQ treatment triggers apoptotic cell death.[6][7] This is achieved by modulating key signaling pathways that control cell survival and by directly engaging the intrinsic apoptotic machinery.

Quantitative Data on Pro-Apoptotic Effects:

The pro-apoptotic efficacy of MitoQ has been quantified in canine mammary gland tumor (CMT) cell lines, as detailed in the table below.

| Cell Line | MitoQ Concentration | Mean Percentage of Apoptotic Cells (%) |

| CMT-U27 | 1 µM | 8.4% |

| 5 µM | 15.6% | |

| 10 µM | 20.3% | |

| CF41.Mg | 1 µM | 4.6% |

| 5 µM | 10.3% | |

| 28.6% | ||

| Data sourced from a study on canine mammary gland tumor cells after 24 hours of MitoQ treatment.[6] |

Signaling Pathways Implicated in Pro-Apoptotic Action:

-

Inhibition of Pro-Survival Pathways: MitoQ has been shown to significantly decrease the phosphorylation of key survival kinases, AKT and ERK1/2.[6] The inhibition of these pathways removes critical pro-survival signals, thereby sensitizing cancer cells to apoptosis.

-

Activation of the Intrinsic Apoptotic Pathway: Treatment with MitoQ leads to an increase in the levels of pro-apoptotic proteins, including the tumor suppressor p53 (specifically, its phosphorylated, active form) and Bax.[6] This shifts the cellular balance in favor of apoptosis, leading to the activation of executioner caspases, such as caspase-3.[6]

Anti-Apoptotic Activity and Cellular Protection

In non-cancerous cells subjected to pathological stress, MitoQ functions as a potent cytoprotective agent, primarily by suppressing mitochondrial-dependent apoptosis.[4]

Quantitative and Qualitative Data on Anti-Apoptotic Effects:

| Model System | Stressor | Key Anti-Apoptotic Observations | Mechanism(s) |

| Mouse Model | Traumatic Brain Injury (TBI) | Significantly decreased number of TUNEL-positive apoptotic neurons.[4] | Reduced Bax translocation to mitochondria; Inhibited cytochrome c release.[4] |

| Human Kidney Cells (HK-2) | Hypoxia/Reoxygenation | Reduced overall apoptosis.[8] | Restored mitochondrial membrane potential; Promoted ATP production.[8] |

| DAOY Neuronal Cells | Statin-Induced Stress | Limited apoptosis at 12 hours (Apoptotic cells reduced from ~28% to ~14%).[9] | Preservation of mitochondrial membrane potential.[9] |

Signaling Pathways Implicated in Anti-Apoptotic Action:

-

Suppression of Mitochondrial Apoptotic Triggers: A primary mechanism of MitoQ's protective effect is its ability to prevent the initiation of the mitochondrial apoptotic cascade. It achieves this by inhibiting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial outer membrane and subsequently preventing the release of cytochrome c into the cytosol—a critical step for apoptosome formation and caspase activation.[4]

-

Activation of the Nrf2-ARE Antioxidant Pathway: MitoQ administration promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (Nqo1), which bolster the cell's antioxidant capacity.[4]

Key Experimental Protocols

The following section details standardized protocols for assays commonly used to evaluate the effects of this compound on apoptosis and related cellular events.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Preparation: Seed cells (e.g., 1 x 10⁶ cells) and incubate until they reach desired confluency. Treat with various concentrations of MitoQ for a specified duration (e.g., 24 hours).

-

Harvesting: Collect both floating (apoptotic) and adherent cells (using trypsin). Combine and wash the cells twice with cold Phosphate-Buffered Saline (PBS).[10]

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's instructions.[10]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately using a flow cytometer. Healthy cells are Annexin V⁻/PI⁻, early apoptotic cells are Annexin V⁺/PI⁻, and late apoptotic/necrotic cells are Annexin V⁺/PI⁺.[10]

Western Blot Analysis of Signaling Proteins

This technique quantifies changes in the expression and phosphorylation state of key proteins in apoptotic and survival pathways.

-

Protein Extraction: Following MitoQ treatment, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate them by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-p-AKT, anti-β-actin) overnight at 4°C.[6]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density relative to a loading control (e.g., β-actin).

Measurement of Mitochondrial Membrane Potential (MMP) with JC-1

JC-1 is a ratiometric dye that assesses mitochondrial health. In healthy mitochondria with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.[9][11]

-

Cell Preparation: Culture and treat cells with MitoQ in a multi-well plate (black-walled, clear bottom for microscopy).

-

Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (e.g., 1-10 µM) for 15-30 minutes at 37°C.[12]

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Analysis: Measure fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, a hallmark of apoptosis.[9]

Selective Measurement of Mitochondrial Superoxide with MitoSOX™ Red

This assay uses a fluorogenic dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[13]

-

Cell Preparation: Culture and treat cells as required.

-

Staining: Load cells by incubating them with MitoSOX™ Red reagent (typically 5 µM) for 10-30 minutes at 37°C, protected from light.[13]

-

Washing: Wash cells gently with warm buffer to remove non-localized probe.

-

Analysis: Analyze cells promptly by flow cytometry (typically using the PE channel) or fluorescence microscopy. An increase in red fluorescence indicates elevated mitochondrial superoxide production.[13]

Conclusion

This compound demonstrates a complex and bimodal influence on cellular apoptosis. Its ability to induce apoptosis in cancer cells, primarily by inhibiting critical survival pathways like AKT and ERK and activating the intrinsic mitochondrial pathway, positions it as a compound of interest for oncological research.[6] Conversely, its capacity to protect healthy cells from apoptotic death under conditions of severe oxidative stress, such as traumatic brain injury, by suppressing Bax translocation and activating the protective Nrf2 pathway, highlights its therapeutic potential in neurodegenerative and ischemic diseases.[4] This dual functionality underscores the critical importance of the cellular environment in dictating MitoQ's ultimate biological effect. Future research and development must carefully consider this context-dependent mechanism to effectively harness MitoQ's therapeutic potential for specific pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. MitoQ regulates autophagy by inducing a pseudo-mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound mesylate (MITOQ) attenuates diethyl nitrosamine-induced hepatocellular carcinoma through modulation of mitochondrial antioxidant defense systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MitoQ Is Able to Modulate Apoptosis and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant mitoquinone suppresses benign prostatic hyperplasia by regulating the AR–NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondria-Targeted Antioxidant Mitoquinone Maintains Mitochondrial Homeostasis through the Sirt3-Dependent Pathway to Mitigate Oxidative Damage Caused by Renal Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atlasbiyo.com [atlasbiyo.com]

- 12. 细胞凋亡检测方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 13. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mitoquinol in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of Mitoquinol (MitoQ), a mitochondria-targeted antioxidant, for use in in vitro cell culture experiments. The information compiled is intended to ensure accurate and reproducible results in studies investigating mitochondrial function, oxidative stress, and related signaling pathways.

Chemical Properties and Solubility

This compound is the reduced, active form of Mitoquinone. It is a ubiquinone derivative covalently attached to a triphenylphosphonium cation, which facilitates its accumulation within the mitochondria.[1][2] It is supplied as a crystalline solid and requires careful dissolution to maintain its stability and efficacy.[3]

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [1][3] |

| Ethanol | ~30 mg/mL | [1][3] |

| Dimethylformamide (DMF) | ~30 mg/mL | [1][3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.3 mg/mL | [1][3] |

| Water | 10 mg/mL | [4] |

Note: When preparing stock solutions in organic solvents, it is crucial to purge the solvent with an inert gas to prevent oxidation.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[3]

Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO and its subsequent dilution to a final working concentration in cell culture medium.

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, cell culture medium appropriate for the cell line

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.

-

Weighing this compound: Carefully weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (this compound Mesylate MW: 680.8 g/mol ), weigh out 6.81 mg of this compound.

-

Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO.

-

Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if necessary.[1]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Protect from light.[1]

Protocol for Preparing Working Solutions:

-

Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium is insignificant, typically below 0.1%, as higher concentrations can have physiological effects on cells.[3]

-

Example Dilution for a 10 µM Working Solution:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.

-

Alternatively, for a final volume of 10 mL of medium with a 10 µM working concentration, add 10 µL of the 10 mM stock solution.

-

-

Immediate Use: Use the freshly prepared working solution immediately for treating cells.

Table 2: Recommended Working Concentrations of this compound in Cell Culture

| Cell Line | Working Concentration | Application | Reference |

| Pancreatic Acinar Cells | 1 µM, 10 µM | Studying intracellular ROS responses | [4][5] |

| Human Breast Cancer Cells (MCF7, MDA-MB-231) | 62.5 nM - 1 µM | Investigating radiosensitization | [6] |

| Human Prostate Cancer Cells (PC3) | up to 250 nM | Inhibition of mitochondrial oxygen consumption | [6] |

| Human Colon Cancer Cells (HCT116) | up to 250 nM | Inhibition of mitochondrial oxygen consumption | [6] |

| Canine Mammary Gland Tumor Cells | 1 - 10 µM | Assessing anticancer effects | [7] |

| Human Ovarian Granulosa Cells (HGL5) | 10 nM | Protection against oxidative stress | [8] |

| Bovine Oocytes | 1 µM, 5 µM, 10 µM | Improving in vitro maturation | [2] |

Experimental Workflow: Investigating the Effect of this compound on Cellular Processes

This generalized workflow provides a template for designing experiments to study the effects of this compound in a cell culture model.

Caption: A generalized experimental workflow for in vitro studies with this compound.

Signaling Pathway Modulated by this compound

This compound primarily acts as a potent antioxidant by targeting the mitochondria and reducing reactive oxygen species (ROS).[9][10] One of the key signaling pathways modulated by this compound involves the Androgen Receptor (AR) and the NLRP3 inflammasome.[11][12] By inhibiting mitochondrial ROS (mtROS), this compound can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[12]

Caption: this compound's inhibitory effect on the AR-NLRP3 signaling pathway.

References

- 1. glpbio.com [glpbio.com]

- 2. Mitochondria-Targeted Antioxidant MitoQ Improves In Vitro Maturation and Subsequent Embryonic Development from Culled Cows [mdpi.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Mitochondria-targeted antioxidant MitoQ radiosensitizes tumors by decreasing mitochondrial oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mitoquinone shifts energy metabolism to reduce ROS-induced oxeiptosis in female granulosa cells and mouse oocytes | Aging [aging-us.com]

- 9. mitoq.com [mitoq.com]

- 10. Frontiers | Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant mitoquinone suppresses benign prostatic hyperplasia by regulating the AR–NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for In Vivo Administration of Mitoquinol in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Mitoquinol (MitoQ) is a mitochondria-targeted antioxidant designed to accumulate within the mitochondria, where it can effectively scavenge reactive oxygen species (ROS) at their primary site of production. This targeted action makes MitoQ a valuable tool for investigating the role of mitochondrial oxidative stress in a wide range of preclinical disease models. These application notes provide a comprehensive overview of the protocols for the in vivo administration of this compound in mouse models, summarizing established methodologies and key quantitative data to guide researchers in their experimental design.

MitoQ's mechanism of action involves its active uptake into the mitochondrial matrix, driven by the mitochondrial membrane potential. Once inside, the ubiquinone moiety of this compound is reduced to its active antioxidant form, ubiquinol, by complex II of the electron transport chain. This allows it to neutralize excess ROS, thereby protecting mitochondrial components from oxidative damage. A significant downstream effect of MitoQ administration is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative stress, and its activation by MitoQ leads to the upregulation of a suite of antioxidant and cytoprotective genes.[1][3]

The choice of administration route and dosage depends on the specific experimental aims, the mouse model being used, and the target tissue. Oral administration, either through drinking water or gavage, is common for long-term studies, while intraperitoneal injections are often used for acute or sub-chronic treatments. Careful consideration of the vehicle and formulation is crucial for ensuring the stability and bioavailability of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the in vivo administration of this compound in mouse models, compiled from various research studies.

Table 1: Oral Administration of this compound in Drinking Water

| Mouse Model | Concentration in Drinking Water | Duration | Key Findings | Reference |

| Dextran Sulfate Sodium (DSS)-induced colitis | 500 µM | 14 days | Ameliorated colitis, reduced oxidative stress, and suppressed NLRP3 inflammasome. | [2] |

| High-Fat Diet-induced Obesity | 250 µM | 107 days | Tolerated well in already obese mice, with improved food and water intake compared to a higher dose. | [4] |

| High-Fat Diet-induced Obesity | 500 µM | From onset of feeding | Attenuated weight gain and hepatic oxidative damage. Not well tolerated in already obese mice. | [4] |

| Aging (C57BL/6 mice) | 250 µM | 4 weeks | Restored endothelial function in old mice. | [5] |

| Wild-type C57BL/6 mice | Not Specified | 28 weeks | No adverse effects on whole-body metabolism or motor function. | [6] |

Table 2: Intraperitoneal (IP) Injection of this compound

| Mouse Model | Dosage | Frequency | Duration | Key Findings | Reference |

| Traumatic Brain Injury (TBI) | 4 mg/kg | Single dose 30 min post-TBI | 24 hours | Improved neurological deficits and alleviated brain edema via Nrf2-ARE pathway activation. | [1] |

| Caerulein-induced Acute Pancreatitis | 10 mg/kg or 25 mg/kg | Two doses (at 1st and 3rd caerulein injection) | 12 hours | Had mixed effects, partially ameliorating histopathology but not reducing biochemical markers of pancreatitis. | [7] |

| Temporal Lobe Epilepsy (Kv1.1 knockout) | 5 mg/kg | Daily | 5 days | Rescued impaired hippocampal-mediated memory. | [5] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound mesylate powder

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Corn oil, sterile

-

Tween 80

-

PEG300

-

ddH2O (double-distilled water)

Procedure for Stock Solution (for IP injection):

-

Dissolve this compound mesylate in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved.

-

For a final injection volume, the DMSO stock solution can be further diluted in a vehicle such as a mixture of PEG300, Tween 80, and ddH2O, or in corn oil.[8][9]

-

A typical vehicle preparation involves adding the DMSO stock to PEG300, mixing until clear, then adding Tween 80 and mixing again until clear, and finally adding ddH2O to the desired final volume.[8]

-

Always prepare fresh solutions for injection and ensure the final solution is clear before administration.[8][9]

Procedure for Oral Administration in Drinking Water:

-

Directly dissolve this compound mesylate in the drinking water to the desired final concentration (e.g., 250 µM or 500 µM).[2][4][5]

-

Protect the water bottles from light, as this compound can be light-sensitive.

-

Prepare fresh this compound-containing drinking water every 2-3 days to ensure stability.[2]

Administration by Oral Gavage

Materials:

-

This compound solution prepared in an appropriate vehicle (e.g., water or a suspension in carboxymethylcellulose-sodium (CMC-Na)).

-

Animal feeding needles (gavage needles), appropriate size for mice.

-

Syringes (1 mL).

Procedure:

-

Gently restrain the mouse, ensuring a firm but not restrictive grip.

-

Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

-

With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus.

-

Slowly administer the this compound solution.

-

Carefully withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress after the procedure.

Administration by Intraperitoneal (IP) Injection

Materials:

-

This compound solution prepared for injection.

-

Sterile syringes (1 mL) and needles (e.g., 27-30 gauge).

Procedure:

-

Properly restrain the mouse to expose the abdominal area.

-

The recommended injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or liver.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate incorrect placement in an organ or blood vessel.

-

Slowly inject the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

Visualizations

Caption: Experimental workflow for in vivo administration of this compound.

Caption: this compound's activation of the Nrf2 signaling pathway.

References

- 1. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mitochondrially targeted antioxidant MitoQ protects the intestinal barrier by ameliorating mitochondrial DNA damage via the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitoquinone alleviates osteoarthritis progress by activating the NRF2-Parkin axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Mitochondrial Redox Signaling with MitoQ Prevents Metastasis of Human Pancreatic Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nootropic-Effects-of-Mitoq--a-Mitochondria-targeted-Antioxidant--in-a-Mouse-Model-of-TLE [aesnet.org]

- 6. libsearch.bethel.edu [libsearch.bethel.edu]

- 7. Effects of the Mitochondria-Targeted Antioxidant Mitoquinone in Murine Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mitoquinone shifts energy metabolism to reduce ROS-induced oxeiptosis in female granulosa cells and mouse oocytes | Aging [aging-us.com]

Determining the Optimal Dosage of Mitoquinol for Preclinical Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal dosage of Mitoquinol (MitoQ) in preclinical animal studies. This document outlines the mechanism of action, key experimental protocols for assessing efficacy and toxicity, and summarizes quantitative data from various studies to aid in the design of future experiments.

Introduction to this compound (MitoQ)

This compound is a mitochondria-targeted antioxidant designed to accumulate within the mitochondria, the primary site of reactive oxygen species (ROS) production. It consists of a ubiquinone moiety, the active component of Coenzyme Q10, attached to a lipophilic triphenylphosphonium (TPP) cation. This structure allows MitoQ to readily cross cell membranes and concentrate several hundred-fold within the mitochondrial matrix, driven by the mitochondrial membrane potential. Once inside, MitoQ is reduced to its active form, this compound, which can effectively neutralize mitochondrial ROS (mtROS) and protect against oxidative damage.

Mechanism of Action

This compound's primary mechanism of action is the reduction of mitochondrial oxidative stress. By scavenging mtROS at its source, MitoQ modulates downstream signaling pathways implicated in inflammation, cellular stress responses, and apoptosis. Two key pathways influenced by MitoQ are:

-